(2-Bromoethyl)dipropylamine hydrobromide
Overview
Description
(2-Bromoethyl)dipropylamine hydrobromide is a chemical compound with the molecular formula C8H19Br2N. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology. The compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)dipropylamine hydrobromide typically involves the reaction of dipropylamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)dipropylamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted amines and thiols.
Oxidation Reactions: Amine oxides are the major products.
Reduction Reactions: Secondary amines are typically formed.
Scientific Research Applications
(2-Bromoethyl)dipropylamine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)dipropylamine hydrobromide involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is due to the presence of the bromoethyl group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved include various enzymes and receptors that contain nucleophilic amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the dipropylamine moiety.
N,N-Dimethyl-2-bromoethylamine hydrobromide: Contains dimethyl groups instead of dipropyl groups.
2-Chloroethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(2-Bromoethyl)dipropylamine hydrobromide is unique due to the presence of both the bromoethyl and dipropylamine groups, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(2-bromoethyl)-N-propylpropan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrN.BrH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOQABCMUFLDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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